1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione
Overview
Description
1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized through the reaction of maleic anhydride with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and compounds with similar structural features, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Prolinol
Uniqueness
What sets 1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione apart is its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biochemical pathways makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2)14-20(11-13-25-19,15-6-4-5-7-16(15)24-3)10-12-21-17(22)8-9-18(21)23/h4-7H,8-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUFZDEXYJZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN2C(=O)CCC2=O)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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